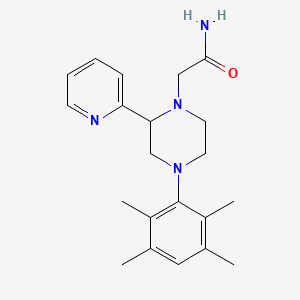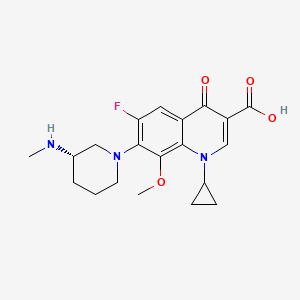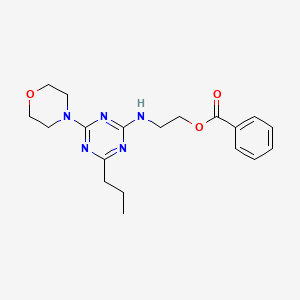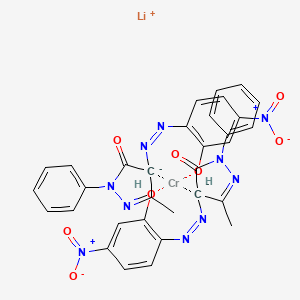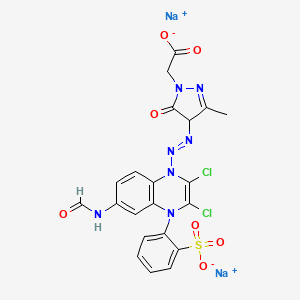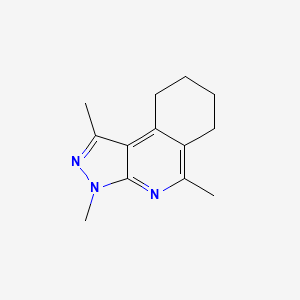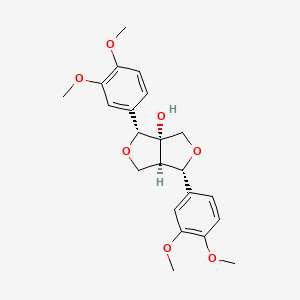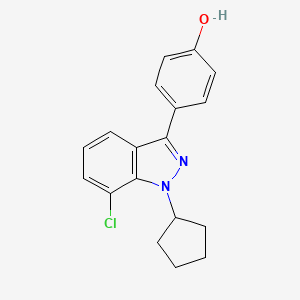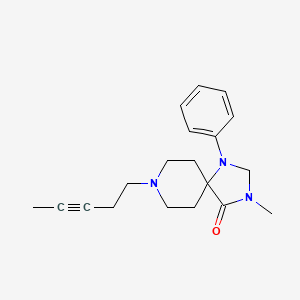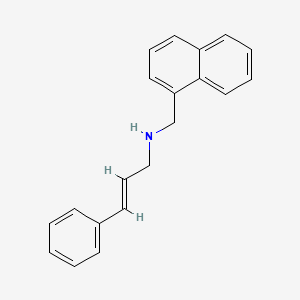
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyridine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Thioether formation: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols, strong bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and pyridine moieties can participate in binding interactions with metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl 4-(((methylthio)-3-pyridinylmethyl)amino)benzoate: Similar structure but with a methylthio group instead of a carboxymethylthio group.
1-Ethyl 4-(((carboxymethyl)thio)-2-pyridinylmethyl)amino)benzoate: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of both a carboxymethylthio group and a pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
160092-87-5 |
|---|---|
Molecular Formula |
C17H18N2O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-17(22)12-5-7-14(8-6-12)19-16(24-11-15(20)21)13-4-3-9-18-10-13/h3-10,16,19H,2,11H2,1H3,(H,20,21) |
InChI Key |
WFZHTYQHCRRXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
